molecular formula C9H14N2O B1428689 2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one CAS No. 1003959-62-3

2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one

Cat. No. B1428689
M. Wt: 166.22 g/mol
InChI Key: OJOXQCNPFVVGAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Antimicrobial Activities

  • Synthesis and Antimicrobial Evaluation : Ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates, synthesized using a reaction that involves 2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one, were evaluated for their antimicrobial activities against a spectrum of clinically isolated microorganisms (Thanusu, Kanagarajan, & Gopalakrishnan, 2011).

Structural Analysis and Crystallography

  • Structural and Spectral Characteristics : Research on the crystalline and molecular structures of ethyl 4-aroyl-1,6-diaryl-3-hydroxy-2-oxo-8-phenyl-1,7-diazaspiro[4.4]nona-3,6,8-triene-9-carboxylates provided insights into the structural characteristics of compounds involving 2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one (Silaichev, Kudrevatykh, Slepukhin, & Maslivets, 2013).

Pharmaceutical Applications

Green Chemistry

  • Synthesis Under Green Conditions : The synthesis of 7,9-diaryl-1,4-diazaspiro[4.5]-deca-9-ene-6-ethyl carboxylates, involving 2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one, was conducted under focused microwave irradiation, a method aligned with the principles of green chemistry (Thanusu, Kanagarajan, & Gopalakrishnan, 2012).

Safety And Hazards

The specific safety and hazards information for 2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one is not mentioned in the search results. However, it is advised that it is for R&D use only and not for medicinal, household or other use3.


Future Directions

The future directions for 2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one are not mentioned in the search results. However, given its potential therapeutic applications and its utility in synthesizing diverse chemical structures2, it is likely to continue to be a subject of interest in the field of medicinal chemistry.


properties

IUPAC Name

2-ethyl-1,3-diazaspiro[4.4]non-1-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-2-7-10-8(12)9(11-7)5-3-4-6-9/h2-6H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOXQCNPFVVGAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2(CCCC2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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